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1,3,5-Trimethylhexahydro-1,3,5-

triazine

Cat. No.: B085523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction rates and performance of different

N-substituted hexahydrotriazines, primarily focusing on their application as hydrogen sulfide

(H₂S) scavengers. The information presented is supported by available experimental data to

aid in the selection and development of these compounds for various applications.

Executive Summary
N-substituted hexahydrotriazines are a class of compounds widely used in the oil and gas

industry as non-regenerative H₂S scavengers. Their reactivity is significantly influenced by the

nature of the substituent on the nitrogen atoms. This guide focuses on the comparative kinetics

of two commercially significant derivatives: 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine

(MEA-triazine) and 1,3,5-trimethyl-hexahydro-s-triazine (MMA-triazine). While detailed kinetic

data across a broad spectrum of N-substituents is limited in publicly available literature, this

guide synthesizes the existing data on hydrolysis and H₂S scavenging reactions to provide a

comparative overview.

Comparative Reaction Kinetics
The primary reactions of interest for N-substituted hexahydrotriazines in many industrial

applications are hydrolysis and reaction with hydrogen sulfide.
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Hydrolysis Rates
The stability of the hexahydrotriazine ring towards hydrolysis is a critical factor in its application.

The hydrolysis of MEA-triazine has been shown to be highly dependent on pH and

temperature.

Table 1: Hydrolysis Rate of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine)

Temperature (°C) Rate Equation (d[triazine]/dt)

22 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺][1]

60 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺][1]

Note: The rate equation indicates that hydrolysis is subject to both neutral and acid-catalyzed

pathways.

Hydrogen Sulfide (H₂S) Scavenging Rates
Direct comparative kinetic data for the reaction with H₂S is scarce. However, performance-

based comparisons and computational studies provide insights into the relative reactivity of

different N-substituted hexahydrotriazines.

A study comparing MEA-triazine with another N-substituted triazine, NTBS-2 (the exact

structure of which is proprietary but is designed as an alternative to triazine), indicated that

NTBS-2 is slightly less kinetically favored than MEA-triazine for H₂S scavenging[2].

In a direct comparison of H₂S scavenging efficiency, MMA-triazine has been shown to

significantly outperform MEA-triazine when compared on an equal mass basis[2]. This is a

crucial consideration for commercial applications where dosing is determined by mass or

volume.

Experimental Protocols
Determination of Hydrolysis Rate
The hydrolysis rate of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine was determined by

monitoring its concentration over time in aqueous solutions of varying pH at constant
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temperatures (22 °C and 60 °C). The concentration of the triazine can be followed using

analytical techniques such as High-Performance Liquid Chromatography (HPLC). The rate

constants for the neutral and acid-catalyzed hydrolysis were then determined by fitting the

experimental data to the appropriate rate law.

H₂S Scavenging Performance Evaluation
A common method for comparing the H₂S scavenging performance is through breakthrough

tests. A controlled stream of gas containing a known concentration of H₂S is passed through a

solution of the scavenger. The time it takes for H₂S to be detected at the outlet of the solution

(breakthrough time) is a measure of the scavenger's efficiency and reaction kinetics[2]. Longer

breakthrough times indicate better performance.

Another method involves the direct titration of the scavenger solution with a sulfide solution,

allowing for the determination of the scavenger's capacity and providing a relative measure of

its reaction rate[2].

Reaction Mechanisms and Pathways
Reaction with Hydrogen Sulfide
The reaction of N-substituted hexahydrotriazines with H₂S proceeds via a stepwise nucleophilic

substitution, where the nitrogen atoms of the triazine ring are replaced by sulfur. The generally

accepted mechanism involves the initial protonation of a ring nitrogen, followed by a

nucleophilic attack of the bisulfide ion (HS⁻), leading to ring opening and subsequent

reformation of a sulfur-containing ring with the elimination of an amine. This process can occur

twice, leading to the formation of a dithiazine derivative as the major product[3][4].
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Caption: Reaction pathway of N-substituted hexahydrotriazine with H₂S.

Hydrolysis Pathway
The hydrolysis of hexahydrotriazines involves the acid-catalyzed cleavage of the C-N bonds

within the ring, leading to the formation of the corresponding amine and formaldehyde.
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Caption: Acid-catalyzed hydrolysis of N-substituted hexahydrotriazine.

Structure-Activity Relationships
The reactivity of N-substituted hexahydrotriazines is governed by both electronic and steric

effects of the N-substituents.

Electronic Effects: Electron-donating groups on the nitrogen atoms can increase the basicity

of the ring nitrogens, potentially influencing the initial protonation step in the reaction with

H₂S. Conversely, electron-withdrawing groups would decrease basicity.

Steric Effects: Bulky N-substituents can hinder the approach of nucleophiles, such as the

bisulfide ion, to the carbon atoms of the ring, thereby slowing down the reaction rate.

The superior performance of MMA-triazine (with small methyl groups) compared to MEA-

triazine (with larger hydroxyethyl groups) on a mass basis suggests that the lower molecular

weight and potentially different steric and electronic profile of the methyl group contribute to its

higher efficiency in H₂S scavenging applications[2].

Conclusion
The selection of an appropriate N-substituted hexahydrotriazine is dependent on the specific

application requirements. For H₂S scavenging, while MEA-triazine is widely used, evidence
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suggests that MMA-triazine may offer superior performance on a mass basis. The hydrolysis of

these compounds is a key consideration, with reaction rates significantly increasing with

temperature and acidity. Further quantitative kinetic studies across a broader range of N-

substituents are needed to establish more comprehensive structure-activity relationships and to

enable the rational design of next-generation hexahydrotriazine derivatives with tailored

reactivity and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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